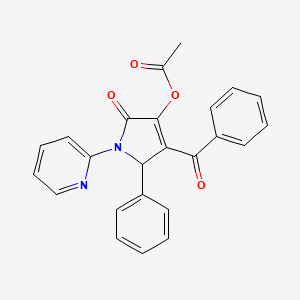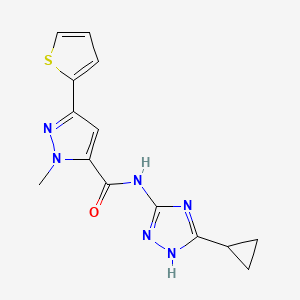
Salicyl-glycyl-glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salicyl-glycyl-glycine is a compound that combines salicylic acid with two glycine molecules. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a salicylic acid moiety linked to a dipeptide of glycine, making it a unique conjugate with properties derived from both components.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Salicyl-glycyl-glycine can be synthesized through a series of chemical reactions involving salicylic acid and glycine. One common method involves the activation of the carboxyl group of salicylic acid, followed by its reaction with glycine to form a peptide bond. This can be achieved using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions. The reaction typically proceeds in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient production of the compound in larger quantities, ensuring consistency and purity. The choice of method depends on factors such as cost, yield, and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
Salicyl-glycyl-glycine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the salicylic acid moiety can be oxidized to form quinones.
Reduction: The carboxyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can react with the hydroxyl group in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Salicyl-glycyl-glycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in modulating biological pathways and as a model compound for peptide research.
Medicine: Investigated for its anti-inflammatory and analgesic properties, leveraging the salicylic acid component.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which salicyl-glycyl-glycine exerts its effects is primarily related to the salicylic acid moiety. Salicylic acid is known to inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thus exerting anti-inflammatory and analgesic effects. The glycine components may enhance the solubility and bioavailability of the compound, facilitating its interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicyluric Acid: A glycine conjugate of salicylic acid, primarily excreted in the urine.
Glycylglycine: A simple dipeptide of glycine, used as a buffer and in peptide synthesis.
Uniqueness
Salicyl-glycyl-glycine is unique due to its combination of salicylic acid and glycine, offering properties from both components. Unlike salicyluric acid, which is primarily a metabolic product, this compound can be synthesized and utilized for specific applications. Compared to glycylglycine, it has additional functional groups that allow for more diverse chemical reactions and potential biological activities.
Eigenschaften
CAS-Nummer |
5853-99-6 |
|---|---|
Molekularformel |
C11H12N2O5 |
Molekulargewicht |
252.22 g/mol |
IUPAC-Name |
2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C11H12N2O5/c14-8-4-2-1-3-7(8)11(18)13-5-9(15)12-6-10(16)17/h1-4,14H,5-6H2,(H,12,15)(H,13,18)(H,16,17) |
InChI-Schlüssel |
YTOBMCBKPPVZEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B12156970.png)
![5-[(2-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12156978.png)
![3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12156985.png)
![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12156991.png)
![Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(2-chlorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B12156996.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157005.png)
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12157010.png)
![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157011.png)

![4-[(4-chlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12157032.png)

![Methyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12157036.png)


